1-Ethoxy-1-oxopropan-2-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 167527 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is often studied for its interactions and effects in different chemical reactions and biological systems.
Chemical Reactions Analysis
NSC 167527 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction type involves the replacement of one atom or group in the molecule with another atom or group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
NSC 167527 has a wide range of applications in scientific research, including:
Chemistry: It is used to study reaction mechanisms and the effects of different reaction conditions.
Biology: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: NSC 167527 is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which NSC 167527 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
NSC 167527 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
These compounds share some structural similarities with NSC 167527 but differ in their specific chemical properties and biological activities. The unique aspects of NSC 167527 make it a valuable compound for various research applications.
Properties
CAS No. |
52298-33-6 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(1-ethoxy-1-oxopropan-2-yl) benzoate |
InChI |
InChI=1S/C12H14O4/c1-3-15-11(13)9(2)16-12(14)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI Key |
LPPNDZSYOHMWQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.